molecular formula C16H21F3N2O3S B2578249 1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448031-43-3

1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2578249
CAS No.: 1448031-43-3
M. Wt: 378.41
InChI Key: JBVNFZZYTTYNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a heterocyclic compound of significant interest in scientific research and drug discovery . Its molecular structure features a piperidine ring connected to a pyrrolidin-3-ol moiety via a sulfonyl linker, which is attached to a 3-(trifluoromethyl)phenyl group . This configuration contributes to the compound's electron-withdrawing and hydrophobic properties, making it a valuable building block for constructing complex organic molecules . In research settings, this compound is primarily investigated as a key intermediate or a core scaffold in medicinal chemistry. Its structural characteristics are similar to those explored in the development of potential therapeutic agents for a range of conditions, including neurological disorders and cancer . Researchers utilize this compound in the synthesis of more complex molecules to study their mechanism of action, which may involve interaction with specific enzymatic targets or receptors . The presence of the sulfonyl group and the trifluoromethylated phenyl ring are known to enhance binding affinity and specificity towards certain biological targets . As a versatile chemical tool, it enables progress in various chemical and biological research applications. Please note that this product is intended for research purposes only in controlled laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use .

Properties

IUPAC Name

1-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3S/c17-16(18,19)12-2-1-3-15(10-12)25(23,24)21-8-4-13(5-9-21)20-7-6-14(22)11-20/h1-3,10,13-14,22H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVNFZZYTTYNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Table 1: Key Structural Differences and Similarities
Compound Name/ID Core Structure Key Substituents Functional Group Differences
Target Compound Piperidine + Pyrrolidin-3-ol 3-(CF₃)phenylsulfonyl at piperidine-1 Sulfonyl, CF₃, pyrrolidin-3-ol
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) Piperidine 3-(CF₃)benzamide at piperidine-1, 4-(ethylthioureido)benzyl at piperidine-4 Amide instead of sulfonyl; thiourea side chain
1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) Piperidine 4-Fluorophenylsulfonyl at piperidine-1, urea-linked phenoxy group at piperidine-4 4-F instead of 3-CF₃; urea vs. pyrrolidin-3-ol
1-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol Pyrrolidine 4-Fluoro-2-(CF₃)phenyl at pyrrolidine-1 No piperidine or sulfonyl groups
1-(1-(Methanesulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (12) Piperidine Methanesulfonyl at piperidine-1, 4-(CF₃)phenylurea at piperidine-4 Methylsulfonyl vs. aryl sulfonyl; urea substituent
Key Observations:
  • Sulfonyl vs. Amide/Urea Linkages : The target compound’s aryl sulfonyl group (3-CF₃-substituted) distinguishes it from amide-linked analogs (e.g., 8a) and urea derivatives (e.g., 14d, 12). Sulfonyl groups enhance electrophilicity and may improve target binding via stronger dipole interactions .
  • Pyrrolidin-3-ol vs. Phenoxy/Urea Groups: The pyrrolidin-3-ol moiety offers a hydroxyl group for hydrogen bonding, unlike the phenoxy or urea groups in 14d and 12, which rely on ether or urea linkages for solubility and target engagement .
Key Observations:
  • The target compound’s synthesis likely parallels 14d, involving sulfonylation and subsequent coupling, but yields may vary due to the steric bulk of the 3-CF₃ group.
  • Urea derivatives (e.g., 12, 14d) generally exhibit moderate yields (~50–65%), while amide couplings (e.g., 8a) are more efficient (~64%) .
Table 3: Activity and Stability Profiles
Compound LogP (Predicted) Hydrogen Bond Donors/Acceptors Reported Biological Activity
Target Compound ~3.2 (est.) 2 donors, 4 acceptors Potential sEH inhibitor (analogous to ACPU )
8a ~2.8 1 donor, 5 acceptors Antiviral (unconfirmed)
12 ~2.5 2 donors, 5 acceptors Soluble epoxide hydrolase (sEH) inhibition
1-[4-Fluoro-2-(CF₃)phenyl]pyrrolidin-3-ol ~2.1 1 donor, 3 acceptors Herbicidal activity (speculated)
Key Observations:
  • Lipophilicity : The target compound’s higher LogP (estimated ~3.2) compared to 12 and 14d suggests improved membrane permeability, critical for central nervous system (CNS) drug candidates.
  • Enzyme Inhibition : The combination of sulfonyl and pyrrolidin-3-ol groups may mimic transition states in sEH or protease enzymes, similar to urea-based sEH inhibitors like 12 .
  • Metabolic Stability: The CF₃ group in the target compound likely enhances resistance to oxidative metabolism compared to non-fluorinated analogs .

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